molecular formula C18H12N2O2S2 B10922309 (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B10922309
M. Wt: 352.4 g/mol
InChI Key: MDNZUSWOBFJTCK-UHFFFAOYSA-N
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Description

The compound (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule featuring a thiazolidinone core fused with an indol-2-one moiety. Its structure includes a benzyl group at the N3 position of the thiazolidinone ring and a Z-configuration at the exocyclic double bond connecting the two heterocycles. This compound belongs to a class of rhodanine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C18H12N2O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one

InChI

InChI=1S/C18H12N2O2S2/c21-16-14(12-8-4-5-9-13(12)19-16)15-17(22)20(18(23)24-15)10-11-6-2-1-3-7-11/h1-9,22H,10H2

InChI Key

MDNZUSWOBFJTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Effects

  • Solvents : Toluene and ethanol are preferred for Knoevenagel condensation due to their high boiling points and compatibility with piperidine catalysis.

  • Catalysts : Piperidine (0.4 mL) enhances reaction rates by deprotonating active methylene groups, while glacial acetic acid aids in dehydrating Schiff base intermediates.

Temperature and Time

  • Conventional heating at 110–120°C for 5–6 hours achieves moderate yields.

  • Microwave irradiation at 350–420 W for 8–12 minutes improves yields by 15–20% and reduces energy consumption.

Stereochemical Control and Analysis

The Z-isomer predominates due to thermodynamic stabilization from intramolecular hydrogen bonding between the thioxo group (C=S) and the indole NH. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) and characterization by ¹H/¹³C NMR confirms configuration:

  • ¹H NMR : Distinct singlet at δ 7.03–7.01 ppm (thiazole protons), NH peaks at δ 11.45–11.87 ppm.

  • ¹³C NMR : Carbonyl carbons at δ 169–171 ppm, thiazolidinone C-S at δ 35–40 ppm.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective reagents and minimal purification. A hybrid approach using microwave-assisted Knoevenagel condensation followed by solvent extraction (e.g., ethyl acetate/water) achieves >90% purity. Recrystallization from ethanol removes residual impurities, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthesis Routes

MethodYield (%)TimeKey Advantage
Cyclocondensation70–7610–12 hrsLow cost, simple setup
Knoevenagel85–908–12 minHigh stereoselectivity
Multicomponent82–882–3 hrsFewer purification steps
Post-synthetic65–7024–48 hrsRegioselective coupling

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiazolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger specific cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Rhodanine-Indole Derivatives
Compound Name Key Substituents Molecular Formula Biological Activity (Reported) Evidence Source
(3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one Benzyl (N3), Z-configuration C₂₁H₁₅N₂O₂S₂ Antibacterial, antifungal (inferred)
(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one Cyclohexyl (N3), methyl (N1) C₂₀H₂₁N₂O₂S₂ Not explicitly reported; likely reduced lipophilicity
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-butyl-1,3-dihydro-2H-indol-2-one Allyl (N3), butyl (N1) C₁₈H₁₈N₂O₂S₂ Enhanced solubility due to alkyl chains
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene, phenyl (N3) C₁₇H₁₃NO₃S₂ Antifungal, moderate activity
2-(1H-Indol-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one Phenylamino, methyl C₁₈H₁₆N₃OS Antimicrobial (broad-spectrum)
Key Findings :

Substituent Effects on Bioactivity: The benzyl group in the target compound (vs. Alkyl chains (e.g., butyl in ) increase solubility but may reduce membrane permeability due to steric hindrance.

Stereochemical Influence :

  • The Z-configuration in the target compound and analogs (e.g., ) stabilizes planar conformations, facilitating interactions with hydrophobic enzyme pockets .

Antimicrobial Performance :

  • Compounds with electron-withdrawing groups (e.g., bromo substituents in ) show enhanced antifungal activity, while hydroxy or methoxy groups (e.g., ) improve solubility but reduce potency due to hydrogen bonding with water .

Comparative Solubility and Stability :

  • The target compound’s benzyl group increases lipophilicity (logP ~3.2 predicted), whereas analogs with methylbenzyl () or allyl groups () exhibit lower logP values (~2.5–2.8), favoring aqueous stability .

Critical Challenges :

  • Toxicity: Thioxo-thiazolidinone derivatives may exhibit off-target effects due to reactive sulfur moieties .
  • Synthetic Complexity : Introducing bulky groups (e.g., isobutyl in ) requires multi-step protocols, increasing production costs.

Biological Activity

The compound (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities based on diverse sources.

Structural Characteristics

The compound has the molecular formula C21H18N2O2S2 and features a complex structure comprising a thiazolidinone ring and an indole moiety. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC21H18N2O2S2
SMILESCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O
InChIInChI=1S/C21H18N2O2S2/c1-2-12...

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazolidinone derivatives followed by cyclization with indole moieties. The exact synthetic pathways can vary based on the desired derivatives and substituents.

Anticancer Properties

Thiazolidinones are known for their anticancer activities. Studies involving related compounds have reported moderate to high cytotoxicity against various cancer cell lines, such as TK-10 and HT-29. The mechanism of action often involves the induction of apoptosis in cancer cells, which may be a relevant pathway for this compound as well .

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant properties, which are crucial in preventing oxidative stress-related damage in cells. The presence of the thiazolidinone ring is believed to contribute to these antioxidant effects by scavenging free radicals .

Case Studies

While specific case studies on (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one are scarce, related thiazolidinone derivatives have been documented in literature:

  • Study on Antibacterial Activity : A series of synthesized thiazolidinones showed significant antibacterial activity against multiple strains of bacteria at concentrations as low as 10 µg/mL .
  • Cytotoxicity Evaluation : Compounds similar to this indole derivative were tested against cancer cell lines, revealing IC50 values indicating strong cytotoxic effects .

Q & A

Basic: What are the established synthetic routes for (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one?

Methodological Answer:
The compound can be synthesized via a condensation reaction between 3-formyl-1H-indole derivatives and 2-thioxothiazolidin-4-one. A typical procedure involves:

  • Step 1: Reacting 3-formyl-1H-indole-2-carboxylic acid (or ester) with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a base.
  • Step 2: Refluxing the mixture for 2.5–3 hours to form the desired Z-configuration product .
  • Purification: The precipitate is filtered and recrystallized from acetic acid or ethanol/water mixtures to enhance purity .
    Variants include substituting benzyl groups or adjusting reaction times (e.g., 4–8 hours) to optimize intermediates .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • FT-IR: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring, C=S at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C):
    • ¹H NMR: Signals at δ 10–12 ppm confirm indole NH protons.
    • ¹³C NMR: Peaks at ~180–190 ppm verify the thioxo (C=S) and carbonyl (C=O) groups .
  • X-ray Crystallography: Resolves stereochemistry (e.g., Z-configuration) and molecular packing .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodological Answer:

  • Catalyst Screening: Sodium acetate in acetic acid enhances condensation efficiency . Alternative bases (e.g., triethylamine) may reduce side reactions.
  • Solvent Optimization: Ethanol or dimethylformamide (DMF) improves solubility of intermediates, reducing reaction time from 8 to 4 hours .
  • Temperature Control: Reflux at 80–100°C balances reaction rate and decomposition .
  • Monitoring Reaction Progress: TLC or HPLC at intervals (e.g., every 30 minutes) ensures optimal stopping points .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar thiazolidinone-indole hybrids?

Methodological Answer:

  • Comparative Assays: Standardize bioactivity tests (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) using reference compounds like ciprofloxacin or ascorbic acid .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., benzyl vs. phenyl groups) on activity using molecular docking to identify key binding interactions .
  • Data Reproduibility: Validate conflicting results by repeating experiments under controlled conditions (e.g., pH, temperature) .

Advanced: What computational strategies validate the Z-configuration and binding interactions of this compound?

Methodological Answer:

  • DFT Calculations: Predict stability of Z vs. E isomers by comparing Gibbs free energy differences .
  • Molecular Docking (AutoDock, MOE): Dock the compound into target proteins (e.g., bacterial DNA gyrase or human kinases) using crystallographic data (PDB IDs: 1KZN, 4LQM). Focus on hydrogen bonds with C=O/C=S groups and π-π stacking with the indole ring .
  • MD Simulations: Run 100 ns trajectories to assess binding stability and residue flexibility .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • Broth Microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant Activity:
    • DPPH Assay: Measure radical scavenging at 517 nm, using ascorbic acid as a positive control .
  • Cytotoxicity:
    • MTT Assay: Screen against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can researchers address low solubility or stability issues during biological testing?

Methodological Answer:

  • Solubility Enhancement: Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin inclusion complexes .
  • Stability Studies:
    • pH Variation: Test compound integrity in buffers (pH 4–9) using HPLC over 24 hours .
    • Light Sensitivity: Store samples in amber vials and monitor degradation via UV-Vis spectroscopy .

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